Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone
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Overview
Description
Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a methanone group, which is further connected to a tetrahydro-epiminonaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydro-epiminonaphthalene core, followed by the introduction of the pyridine moiety through a series of nucleophilic substitution reactions. The final step often involves the formation of the methanone linkage under controlled conditions, such as using a mild oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the methanone group, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridin-2-yl-methanone derivatives: These compounds share the pyridine-methanone core but differ in the attached substituents.
Tetrahydro-epiminonaphthalene derivatives: These compounds have the tetrahydro-epiminonaphthalene structure but may lack the pyridine moiety.
Uniqueness: Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(13-7-3-4-10-17-13)18-14-8-9-15(18)12-6-2-1-5-11(12)14/h1-7,10,14-15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCWVFVUNWVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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